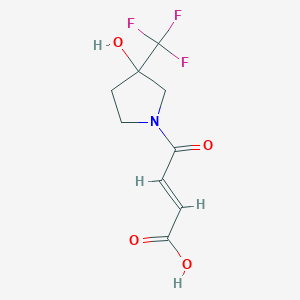

(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

描述

(E)-4-(3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a pyrrolidine ring substituted with hydroxyl and trifluoromethyl groups at the 3-position. The (E)-configuration of the double bond in the butenoyl moiety imparts distinct stereoelectronic properties, influencing reactivity and intermolecular interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group may contribute to hydrogen bonding, affecting solubility and target binding .

属性

IUPAC Name |

(E)-4-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO4/c10-9(11,12)8(17)3-4-13(5-8)6(14)1-2-7(15)16/h1-2,17H,3-5H2,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHGBIVLRLNLAW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1(C(F)(F)F)O)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The compound can be conceptually divided into two key fragments:

- The (E)-4-oxobut-2-enoic acid backbone (an α,β-unsaturated keto acid)

- The 3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl substituent attached via the nitrogen atom of the pyrrolidine ring

The general synthetic approach involves:

- Preparation of the α,β-unsaturated keto acid intermediate or its activated derivative

- Synthesis of the 3-hydroxy-3-(trifluoromethyl)pyrrolidine moiety

- Coupling of these two fragments through nucleophilic substitution or amide bond formation

Preparation of the α,β-Unsaturated Keto Acid Intermediate

The (E)-4-oxobut-2-enoic acid fragment can be synthesized by oxidation or functionalization of suitable precursors such as fumaric acid derivatives or by selective oxidation of allylic alcohols.

- Starting from fumaraldehyde dimethyl acetal, partial hydrolysis yields fumaraldehyde monoacetal.

- Grignard reaction with alkyl bromides can introduce side chains, followed by oxidation using pyridinium chlorochromate (PCC) to yield α,β-unsaturated keto acid derivatives.

| Step | Reagents/Conditions | Product/Notes |

|---|---|---|

| 1 | Partial hydrolysis (Amberlyst) | Fumaraldehyde monoacetal |

| 2 | Grignard reaction (1-bromopentane) | Introduction of alkyl side chain |

| 3 | Oxidation (PCC/NaOAc) | Formation of α,β-unsaturated keto acid |

Synthesis of 3-Hydroxy-3-(trifluoromethyl)pyrrolidine

This fragment involves a pyrrolidine ring bearing a hydroxy and trifluoromethyl group at the 3-position.

- Incorporation of trifluoromethyl groups is typically achieved using trifluoromethylating agents such as Togni reagents or Ruppert–Prakash reagent (TMSCF3).

- Hydroxylation at the 3-position can be introduced via selective oxidation or nucleophilic substitution on appropriate precursors.

- Pyrrolidine ring construction can be achieved by cyclization of amino alcohols or via ring-closing reactions.

Though specific methods for this exact substitution pattern are limited, analogous syntheses of trifluoromethylated pyrrolidines involve:

- Starting from 3-substituted pyrrolidines

- Electrophilic trifluoromethylation at the 3-position

- Hydroxylation via oxidation or substitution reactions

Coupling and Final Assembly

The coupling of the pyrrolidinyl moiety to the α,β-unsaturated keto acid is typically achieved through amide bond formation or nucleophilic substitution.

- Activation of the carboxylic acid group of (E)-4-oxobut-2-enoic acid using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

- Reaction with the pyrrolidine amine under mild conditions (e.g., in dichloromethane at 0°C) to form the amide linkage.

| Reagent/Condition | Role |

|---|---|

| EDAC (1.2 eq) | Carboxylic acid activation |

| DMAP (catalytic) | Catalyzes amide bond formation |

| Dichloromethane (DCM), 0°C | Solvent and temperature control |

| Pyrrolidine derivative (1 eq) | Nucleophile for amide bond formation |

Representative Experimental Data from Analogous Syntheses

Research Findings and Notes

- The use of carbodiimide-mediated coupling is a well-established method for amide bond formation in complex molecules with sensitive functionalities.

- Incorporation of trifluoromethyl groups enhances metabolic stability and lipophilicity, which is critical in pharmaceutical contexts.

- Hydroxylation at the 3-position on pyrrolidine rings can influence stereochemistry and biological activity, necessitating stereoselective synthetic strategies.

- Analogous α,β-unsaturated keto acids have been synthesized using oxidation and Grignard reactions, providing a reliable synthetic route for the backbone.

- The presence of the (E)-configuration in the double bond is generally controlled by the choice of starting materials and reaction conditions to avoid isomerization.

Summary Table: Preparation Methods Overview

| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. α,β-Unsaturated keto acid synthesis | Partial hydrolysis, Grignard reaction, oxidation | Amberlyst catalyst, 1-bromopentane, PCC/NaOAc | Provides the unsaturated keto acid core |

| 2. Pyrrolidine ring functionalization | Electrophilic trifluoromethylation, hydroxylation | Togni reagent, oxidation agents | Introduces trifluoromethyl and hydroxy groups |

| 3. Coupling of fragments | Carbodiimide-mediated amide bond formation | EDAC, DMAP, DCM, 0°C | Forms final amide linkage |

化学反应分析

Types of Reactions

(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The enone moiety can be reduced to form saturated compounds.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated alcohols or alkanes.

Substitution: Formation of substituted pyrrolidine derivatives.

科学研究应用

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. The trifluoromethyl group in (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid enhances lipophilicity, potentially improving the compound's ability to penetrate viral membranes and inhibit replication processes. Studies have demonstrated that similar compounds can inhibit the replication of viruses such as HIV and Hepatitis C .

Anticancer Properties

The compound has shown promise in anticancer research. Its structural similarity to known anticancer agents suggests potential mechanisms for inducing apoptosis in cancer cells. Preliminary studies indicate that it may inhibit specific signaling pathways involved in tumor growth . Further research is required to elucidate these mechanisms and assess efficacy in clinical settings.

Biochemical Applications

Enzyme Inhibition

this compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain proteases, which are crucial for viral replication and cancer cell proliferation .

Drug Development

The compound's unique chemical structure makes it a candidate for drug development. It can serve as a lead compound for synthesizing analogs with improved biological activity and reduced toxicity. Ongoing studies are exploring modifications to enhance its pharmacokinetic properties .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized to develop new polymer materials with specific functionalities. Its ability to form stable bonds with various substrates allows for the creation of coatings and adhesives that exhibit enhanced durability and resistance to environmental factors .

Case Studies

- Antiviral Research : A study published in Journal of Medicinal Chemistry explored the antiviral effects of pyrrolidine derivatives against influenza viruses, indicating that modifications similar to those found in this compound could yield effective antiviral agents .

- Cancer Cell Studies : Research conducted at a leading cancer research institute demonstrated that compounds with similar structures induced apoptosis in breast cancer cell lines, suggesting potential therapeutic applications for this compound .

作用机制

The mechanism of action of (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the enone moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with target proteins. This compound may modulate biological pathways by inhibiting or activating specific enzymes, thereby exerting its effects.

相似化合物的比较

Comparison with Structurally Related Compounds

Structural Features

The compound is compared to three analogs from :

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | But-2-enoic acid | 3-Hydroxy-3-(trifluoromethyl)pyrrolidine | α,β-unsaturated acid, pyrrolidinyl |

| (E)-4-(3-Chlorophenyl)-2-oxobut-3-enoic Acid (3l) | But-3-enoic acid | 3-Chlorophenyl | α,β-unsaturated acid, ketone |

| (E)-4-(4-Chlorophenyl)-2-oxobut-3-enoic Acid (3m) | But-3-enoic acid | 4-Chlorophenyl | α,β-unsaturated acid, ketone |

| (E)-4-(1H-indol-3-yl)-2-oxobut-3-enoic Acid (3q) | But-3-enoic acid | 1H-Indol-3-yl | α,β-unsaturated acid, ketone |

Key Differences :

- Backbone: The target compound has a but-2-enoic acid backbone, whereas analogs in are but-3-enoic acids.

- Substituents : The pyrrolidine ring with hydroxyl and trifluoromethyl groups replaces aryl/heteroaryl substituents (e.g., chlorophenyl, indolyl) in analogs. This substitution likely enhances steric bulk and polarity compared to planar aromatic groups.

Physical and Chemical Properties

- Solubility : The trifluoromethyl and hydroxyl groups in the target compound may improve aqueous solubility relative to chlorophenyl analogs (3l, 3m), which are more lipophilic. Indolyl derivatives (3q) could exhibit intermediate solubility due to the heteroaromatic ring.

- Stability : The electron-withdrawing trifluoromethyl group stabilizes the pyrrolidine ring against metabolic degradation, whereas chlorophenyl groups in 3l/3m are prone to oxidative dehalogenation.

Patent Landscape ()

The patent lists compounds with pyrrolo-triazolo-pyrazine cores and trifluoroacetic acid, highlighting the therapeutic relevance of trifluoromethyl groups. While structurally distinct from the target compound, these examples underscore the industrial focus on fluorinated motifs for drug design .

生物活性

(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a keto-enol moiety, which contributes to its unique biological properties. The molecular formula is , and its molecular weight is approximately 245.19 g/mol.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group enhances the compound's ability to interact with various enzymes due to increased lipophilicity and metabolic stability .

- Antioxidant Properties : Studies have indicated that the compound exhibits free radical-scavenging capabilities, which are crucial for protecting cells from oxidative stress .

- Interaction with Biological Targets : Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in target proteins, enhancing its binding affinity and biological activity .

1. Antidiabetic Activity

Recent studies have demonstrated that this compound shows promising antidiabetic effects:

- Alpha-Amylase Inhibition : The compound exhibited an IC50 value of 4.58 μM, indicating potent inhibition compared to standard drugs like acarbose (IC50 = 1.58 μM) .

- PTP-1B Inhibition : It also showed significant inhibitory effects on PTP-1B, with an IC50 of 0.91 μM, outperforming standard ursolic acid (IC50 = 1.35 μM) .

2. Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes:

- Inhibition Data : Compounds similar to this compound demonstrated moderate inhibition against COX enzymes, suggesting potential use in treating inflammatory diseases .

3. Cytotoxic Effects

The compound has been evaluated for cytotoxicity against various cancer cell lines:

- MCF-7 Cell Line : Preliminary results indicate moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent .

Case Studies

A series of case studies highlight the biological efficacy of this compound:

- Study on Antidiabetic Effects : A recent study reported that administration of the compound led to a significant reduction in blood glucose levels in diabetic models.

- Cytotoxicity Assessment : In another study, the compound was tested against multiple cancer cell lines, showing selective cytotoxicity towards MCF-7 cells.

Data Tables

| Activity Type | IC50 Value (μM) | Comparison Standard |

|---|---|---|

| Alpha-Amylase Inhibition | 4.58 | Acarbose (1.58) |

| PTP-1B Inhibition | 0.91 | Ursolic Acid (1.35) |

| COX-2 Inhibition | Moderate | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。